3-Chloro-2-fluoro-6-iodobenzaldehyde
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Overview
Description
3-Chloro-2-fluoro-6-iodobenzaldehyde is a chemical compound with the molecular formula C7H3ClFIO and a molecular weight of 284.46 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzaldehyde core, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-6-iodobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of 2-fluorobenzaldehyde followed by selective iodination and chlorination under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoro-6-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include substituted benzaldehydes, benzoic acids, and benzyl alcohols, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-2-fluoro-6-iodobenzaldehyde has diverse applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.
Industry: The compound finds applications in the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-6-iodobenzaldehyde is primarily related to its reactivity towards various chemical reagents. The presence of multiple halogen atoms and an aldehyde group allows it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
- 2-Fluoro-6-iodobenzaldehyde
- 3-Chloro-4-fluoroiodobenzene
- 3-Chloro-6-fluoro-2-iodobenzaldehyde
Comparison: Compared to similar compounds, 3-Chloro-2-fluoro-6-iodobenzaldehyde is unique due to the specific arrangement of halogen atoms and the aldehyde group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
3-chloro-2-fluoro-6-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORQCGJYMSRJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)C=O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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